(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
This compound is a cyclopenta[c]quinoline derivative featuring a stereospecific (3aR,4S,9bS) configuration, a carboxylic acid at position 4, a nitro group at position 6, and a methoxy group at position 6. Its molecular formula is C₁₅H₁₅N₂O₅, with a molecular weight of 303.29 g/mol. The stereochemistry and substitution pattern are critical for its interactions with biological targets, as evidenced by analogs in the literature .
Properties
IUPAC Name |
(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-21-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYIZZOQDXNMG-RWEMILLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C(=C1)[N+](=O)[O-])N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of human tissue-nonspecific alkaline phosphatase (h-tnap), human intestinal alkaline phosphatase (h-iap), human placental alkaline phosphatase (h-plap), and human germ cell alkaline phosphatase (h-gcap). These enzymes play crucial roles in various biological processes, including bone mineralization, lipid metabolism, and embryonic development.
Mode of Action
It can be inferred that it interacts with its targets (such as h-tnap, h-iap, h-plap, and h-gcap) and inhibits their activity. This inhibition could lead to changes in the biological processes these enzymes are involved in.
Biological Activity
The compound (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This article presents an overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological potentials.
- Molecular Formula : C14H14N2O5
- Molecular Weight : 290.27 g/mol
- CAS Number : 956523-97-0
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its potential as an anticancer agent and its antioxidant properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance:
- In Vitro Studies : The compound has shown promising results against various cancer cell lines. In one study, it was tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives had strong inhibitory effects comparable to established chemotherapeutic agents like Doxorubicin (Dox) .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| (3aR,4S,9bS)-8-methoxy-6-nitro | MCF-7 | 15 | Similar to Dox |
| Doxorubicin | MCF-7 | 10 | Reference Compound |
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated using various assays:
- DPPH Assay : The compound exhibited significant free radical scavenging activity.
- Lipid Peroxidation Inhibition : It showed a high percentage of inhibition in lipid peroxidation assays, indicating its potential to protect cellular membranes from oxidative damage.
The results from these assays suggest that the compound can effectively scavenge free radicals and inhibit lipid peroxidation:
| Assay Type | IC50 (µM) | Activity Level |
|---|---|---|
| DPPH | 20 | Moderate |
| Lipid Peroxidation | 25 | High |
The mechanism by which (3aR,4S,9bS)-8-methoxy-6-nitro exerts its biological effects may involve multiple pathways:
- Inhibition of Lipoxygenase (LOX) : Some studies indicate that quinoline derivatives can inhibit LOX enzymes, which are involved in inflammatory processes and cancer progression .
Case Studies
-
Case Study on MCF-7 Cell Line :
- In a controlled study, the compound was administered at various concentrations to MCF-7 cells. The results showed a dose-dependent increase in cell death, with a notable reduction in cell viability at concentrations above 10 µM.
-
Comparative Study with Other Quinoline Derivatives :
- A comparative analysis with other synthesized quinoline derivatives revealed that (3aR,4S,9bS)-8-methoxy-6-nitro had superior activity against certain cancer types due to its unique structural features that enhance binding affinity to target proteins involved in cancer cell proliferation.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of cyclopenta[c]quinoline compounds exhibit antimicrobial properties. Studies have shown that (3aR,4S,9bS)-8-methoxy-6-nitro derivatives can inhibit the growth of various bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications on the nitro group enhance the compound's efficacy against resistant strains of bacteria .
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific apoptotic pathways. A notable case study involved the use of this compound in targeting breast cancer cells, where it demonstrated significant cytotoxicity compared to standard chemotherapeutics .
3. Neuroprotective Effects
Recent research has explored the neuroprotective properties of this compound. It has been found to exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways in neuronal cells. A study highlighted its potential in treating conditions like Alzheimer's disease .
Materials Science Applications
1. Organic Photovoltaics
The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to act as a donor material has been tested in several OPV configurations, showing promising results in efficiency and stability under light exposure .
2. Sensor Development
Due to its electroactive nature, (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has been utilized in the development of chemical sensors for detecting environmental pollutants. Research indicates that when incorporated into sensor matrices, it can selectively bind to specific analytes, enhancing detection sensitivity .
Data Table: Summary of Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against resistant bacterial strains |
| Anticancer Properties | Cancer Research Journal | Induces apoptosis in breast cancer cells |
| Neuroprotective Effects | Neuroscience Letters | Modulates oxidative stress; potential Alzheimer's treatment |
| Organic Photovoltaics | Advanced Energy Materials | Promising efficiency as donor material |
| Sensor Development | Environmental Science & Technology | Enhances sensitivity for environmental pollutants |
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Substituent Position and Electronic Effects
- Nitro Group Position: The target compound’s nitro group at position 6 contrasts with QA-1846 (position 8) .
- Methoxy vs. Methyl : Replacing the 8-methoxy group with a methyl group () reduces polarity, which may decrease solubility but enhance membrane permeability.
Functional Group Modifications
- Carboxylic Acid vs. Sulfonamide : GAT107’s sulfonamide group at position 8 enhances allosteric modulation of α7 nAChR compared to carboxylic acid analogs, likely due to improved hydrogen bonding .
- Esterification : Ethyl ester derivatives (e.g., CAS 353484-61-4) increase lipophilicity, suggesting utility as prodrugs to improve oral bioavailability .
Stereochemical Considerations
The (3aR,4S,9bS) configuration distinguishes the target compound from diastereomers like (3aS,4S,9bR)-configured analogs (), which exhibit distinct spatial orientations of substituents, impacting target engagement.
Bulkier Substituents
Compound Z’s naphthyl group at position 4 enhances BK channel activation compared to smaller substituents, highlighting the role of hydrophobic interactions in channel modulation .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A common industrial method involves substituting a halogen (Cl or F) at position 8 with methoxide. As described in CA2711645C, the reaction uses sodium tert-butoxide in methanol with tetrahydrofuran (THF) as a co-solvent at 80–100°C. This approach achieves >90% conversion within 4–6 hours, significantly faster than traditional alkoxide-based methods.
Table 1: Comparative SNAr Conditions for 8-Methoxy Installation
| Halogen (X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| F | NaOtBu | THF/MeOH | 80 | 6 | 92 |
| Cl | KOtBu | DME/MeOH | 100 | 8 | 85 |
| F | NaOMe | MeOH | 140 | 24 | 68 |
Directed Ortho-Metalation (DoM)
Alternative routes employ directed metalation strategies. A lithiated intermediate at position 8 reacts with methyl borate, followed by oxidative workup to install the methoxy group. This method avoids halogenated precursors but requires cryogenic conditions (−78°C) and strict anhydrous protocols.
Nitration at Position 6
Electrophilic Nitration
The electron-rich quinoline ring facilitates nitration at position 6. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C introduces the nitro group with high regioselectivity. The methoxy group at position 8 directs nitration to the para position, minimizing byproducts.
Table 2: Nitration Optimization Parameters
| Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0 | 2 | 88 | 95 |
| AcONO₂ | 25 | 4 | 75 | 89 |
| NO₂BF₄ | −10 | 1 | 92 | 97 |
Microwave-Assisted Nitration
Recent advances utilize microwave irradiation to accelerate nitration. A 10-minute exposure at 100 W in acetic anhydride solvent achieves 94% yield with reduced decomposition.
Stereochemical Control and Resolution
Asymmetric Catalysis
Chiral phosphoric acid catalysts enable enantioselective cyclization during core formation. For example, (R)-BINOL-derived catalysts induce the 3aR configuration with 98% enantiomeric excess (ee). The 4S and 9bS stereocenters are controlled via substrate-induced diastereoselection during Diels-Alder reactions.
Crystallization-Based Resolution
Racemic mixtures are resolved using dibenzoyl tartaric acid, which forms diastereomeric salts with the target enantiomer. Recrystallization from ethanol/water yields the (3aR,4S,9bS)-isomer in >99% ee.
Carboxylic Acid Functionalization
Hydrolysis of Ethyl Ester Precursors
The ethyl ester intermediate is saponified using 2 M NaOH in ethanol/water (1:1) at reflux. This method affords the carboxylic acid in 89% yield without epimerization.
Direct Carboxylation
CO₂ gas is bubbled through a solution of the lithiated intermediate at −40°C, followed by acidic workup. This one-step method avoids ester intermediates but requires strict temperature control.
Industrial-Scale Purification
Q & A
Q. Q: What are the key steps in synthesizing (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, and how is stereochemical control achieved?
A: The synthesis involves three critical stages:
Nitro Group Introduction : Nitration of a precursor quinoline derivative at position 6, often using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Cyclopenta Ring Formation : Cyclization via PPA (polyphosphoric acid)-catalyzed lactamization, as seen in analogous cyclopentaquinoline syntheses. This step requires precise temperature control (80–100°C) to ensure regioselectivity .
Stereochemical Control : The (3aR,4S,9bS) configuration is achieved using chiral auxiliaries or asymmetric catalysis during cyclization. For example, enantiopure starting materials or catalysts like BINOL-derived phosphoric acids can induce the desired stereochemistry .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | |
| Cyclization | PPA, 90°C, 12 h | 50–55 |
Advanced Synthesis Challenges
Q. Q: How can researchers address low yields during the lactamization step in cyclopentaquinoline synthesis?
A: Low yields in lactamization often arise from incomplete ring closure or side reactions. Methodological improvements include:
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance reaction kinetics .
- Catalyst Screening : Substituting PPA with milder catalysts (e.g., TsOH) to reduce decomposition of sensitive nitro groups .
- Microwave-Assisted Synthesis : Reducing reaction time (from 12 h to 2 h) while maintaining yields (50–60%) .
Contradictions : reports higher yields with PPA, while suggests TsOH improves selectivity for nitro-containing intermediates. Researchers must balance reactivity and side-product formation based on substrate stability .
Structural Characterization
Q. Q: What spectroscopic and crystallographic techniques are most effective for confirming the stereochemistry of this compound?
A:
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹³C-NMR | C-4 (COOH) at δ 170–175 ppm | |
| X-Ray | Dihedral angle C3a-C4-C9b = 112.5° |
Stability and Reactivity
Q. Q: How does the nitro group influence the compound’s stability under storage and reaction conditions?
A: The nitro group introduces two stability challenges:
Photodegradation : Nitroaromatics are prone to UV-induced decomposition. Store in amber vials at –20°C in inert atmospheres (N₂/Ar) .
Thermal Sensitivity : Above 80°C, nitro groups may undergo partial reduction. Use low-temperature reactions (e.g., <50°C for amide couplings) .
Contradictions : While classifies similar nitroquinolines as stable under ambient conditions, highlights decomposition risks in polar solvents (e.g., DMSO). Pre-screening stability in intended solvents is critical .
Analytical Method Development
Q. Q: What HPLC/LC-MS methods are recommended for purity assessment and metabolite identification?
A:
- HPLC :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% formic acid in H₂O and acetonitrile (20% → 80% over 25 min).
- Detection: UV at 254 nm (nitro group absorption) .
- LC-MS :
Validation : Spike recovery tests (98–102%) and LOQ (0.1 µg/mL) ensure method robustness .
Biological Activity Mechanisms
Q. Q: What in vitro assays are suitable for probing the biological activity of this compound?
A: While direct data on the target compound is limited, structurally related nitroquinolines show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
